molecular formula C10H7Cl2NO4 B14077225 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic Acid CAS No. 101492-43-7

2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic Acid

Cat. No.: B14077225
CAS No.: 101492-43-7
M. Wt: 276.07 g/mol
InChI Key: UBCDTQIGQLVYNA-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and a nitrophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-nitrobenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to form the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with a methyl group instead of a nitrophenyl group.

    2,2-Dichloro-1-phenylcyclopropanecarboxylic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.

Uniqueness

2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

101492-43-7

Molecular Formula

C10H7Cl2NO4

Molecular Weight

276.07 g/mol

IUPAC Name

2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7Cl2NO4/c11-10(12)5-9(10,8(14)15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,14,15)

InChI Key

UBCDTQIGQLVYNA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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